A Comprehensive Technical Guide to 3-Fluoro-4-iodoquinoline
A Comprehensive Technical Guide to 3-Fluoro-4-iodoquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-iodoquinoline is a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. The quinoline scaffold is a well-established pharmacophore found in numerous therapeutic agents, and the strategic incorporation of fluorine and iodine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an in-depth overview of 3-Fluoro-4-iodoquinoline, including its chemical and physical properties, a detailed synthesis protocol, safety information, and its potential applications in drug development, particularly as a topoisomerase inhibitor.
Core Data Summary
The key identifiers and molecular properties of 3-Fluoro-4-iodoquinoline are summarized in the table below for quick reference.
| Property | Value | Reference |
| CAS Number | 213772-63-5 | [1][2] |
| Molecular Formula | C₉H₅FIN | [1][2] |
| Molecular Weight | 273.05 g/mol | [1][2] |
Physicochemical and Safety Data
Physical Properties (Estimated)
| Property | Value |
| Boiling Point | 324.4 ± 22.0 °C at 760 mmHg |
| Physical Form | Solid |
Safety Information
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Health Hazards | GHS07 | Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
Note: This safety information is for the isomer 8-Fluoro-3-iodoquinoline and should be used as a guideline. A full safety assessment should be conducted before handling 3-Fluoro-4-iodoquinoline.
Experimental Protocols: Synthesis of 3-Fluoro-4-iodoquinoline
A reliable method for the synthesis of 3-Fluoro-4-iodoquinoline proceeds via the iodination of 3-fluoroquinoline.[2]
Materials:
-
3-Fluoroquinoline
-
Lithium diisopropylamide (LDA)
-
Iodine
-
Tetrahydrofuran (THF), anhydrous
Experimental Procedure:
Stage 1: Metallation
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 3-fluoroquinoline in anhydrous tetrahydrofuran.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 4 hours to ensure complete metallation.
Stage 2: Iodination
-
While maintaining the temperature at -78 °C, slowly add a solution of iodine in anhydrous tetrahydrofuran to the reaction mixture.
-
Continue stirring at -78 °C for an additional 2 hours.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-Fluoro-4-iodoquinoline.
A yield of 94% has been reported for this reaction.[2]
Applications in Drug Development
Halogenated quinolines, particularly fluoroquinolines, are a cornerstone of antibacterial drug discovery.[3] Their primary mechanism of action involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[4][5]
Mechanism of Action: Topoisomerase Inhibition
Fluoroquinolones exert their antibacterial effects by stabilizing the covalent complex formed between topoisomerases and DNA. This stabilization prevents the re-ligation of the cleaved DNA strands, leading to double-strand breaks in the bacterial chromosome. The accumulation of these breaks disrupts DNA replication and repair, ultimately causing bacterial cell death.[4][5] While some fluoroquinolones have been investigated for their effects on human topoisomerases, their inhibitory activity is generally much lower than against their bacterial counterparts.[6][7][8]
The presence of a fluorine atom at the C3-position and an iodine atom at the C4-position of the quinoline ring in 3-Fluoro-4-iodoquinoline makes it an interesting candidate for the development of new topoisomerase inhibitors with potentially novel activity spectra or improved pharmacological properties. The iodine atom, in particular, can serve as a handle for further chemical modifications through cross-coupling reactions to generate a diverse library of analogs for structure-activity relationship (SAR) studies.
Visualized Workflows
Synthesis of 3-Fluoro-4-iodoquinoline
Caption: Synthetic pathway for 3-Fluoro-4-iodoquinoline.
General Mechanism of Fluoroquinolone Action
Caption: Inhibition of bacterial topoisomerases by fluoroquinolones.
References
- 1. 3-FLUORO-4-IODO-QUINOLINE | 213772-63-5 [m.chemicalbook.com]
- 2. 3-FLUORO-4-IODO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human topoisomerase IIalpha by fluoroquinolones and ultraviolet A irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pubs.acs.org [pubs.acs.org]
